2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O3/c1-10-15(17(21)27)16(13-7-2-3-8-14(13)26(28)29)25-19(22-10)23-18(24-25)11-5-4-6-12(20)9-11/h2-9,16H,1H3,(H2,21,27)(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOAVKQVKSPCSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC=CC=C4[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The synthesis begins with a one-pot reaction involving:
- 5-Amino-1-(3-chlorophenyl)-1H-1,2,4-triazole (1)
- 2-Nitrobenzaldehyde (2)
- N-Methylacetoacetamide (3)
Under microwave irradiation in dimethylformamide (DMF), these components undergo:
- Knoevenagel Condensation : Formation of an arylidene intermediate from 2 and 3 .
- Michael Addition : Attack by the amino group of 1 on the electrophilic β-carbon of the arylidene.
- Cyclization : Intramolecular lactamization to yield the triazolopyrimidine core.
Optimization Parameters :
Experimental Procedure
Materials :
Synthesis :
Stepwise Ester-to-Amide Conversion
For laboratories lacking microwave facilities, a stepwise approach is viable:
Triazolopyrimidine Ester Synthesis
Ester Hydrolysis
Amidation with Ammonia
- Reagent : Thionyl chloride (SOCl₂) followed by aqueous NH₃.
- Conditions : 0°C to room temperature, 2 hours.
- Product : Target carboxamide (Yield: 88%).
Structural Characterization
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction (Source methodology):
- Space Group : Monoclinic, P2₁/c.
- Dihedral Angles :
- Intermolecular Interactions : N—H⋯O and C—H⋯π bonds stabilize the lattice.
Comparative Analysis of Synthetic Routes
| Parameter | One-Pot Method | Stepwise Method |
|---|---|---|
| Reaction Time | 30–45 min | 48–72 hours |
| Yield | 85% | 78% (ester) → 88% |
| Purity | 98% (HPLC) | 95% (HPLC) |
| Equipment | Microwave required | Standard glassware |
Challenges and Mitigation
Nitro Group Stability :
Amide Hydrolysis :
Byproducts :
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or hydroxylamine derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups onto the aromatic rings .
Scientific Research Applications
Anticancer Activity
Research indicates that triazolopyrimidine derivatives exhibit promising anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation through mechanisms such as the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In vitro studies have shown that modifications to the triazolopyrimidine structure can enhance its efficacy against various cancer cell lines .
Antiviral Properties
Recent investigations have highlighted the potential of this compound as an antiviral agent. Specifically, it has been evaluated for its ability to inhibit the RNA-dependent RNA polymerase of influenza A virus. This mechanism is critical for viral replication and presents a viable target for drug development against influenza .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have indicated that modifications in the chemical structure can lead to increased potency against bacteria and fungi, making it a candidate for further exploration in antibiotic development .
| Activity Type | Target | Methodology | Findings |
|---|---|---|---|
| Anticancer | Cyclin-dependent kinases | In vitro assays | Significant inhibition observed |
| Antiviral | Influenza virus polymerase | Molecular docking | Promising binding affinity |
| Antimicrobial | Various pathogens | Disk diffusion method | Effective against multiple strains |
Case Studies
- Anticancer Research : A study published in Bioorganic & Medicinal Chemistry examined a series of triazolopyrimidine derivatives including the compound of interest. Results showed that certain derivatives exhibited IC values in the low micromolar range against human cancer cell lines .
- Antiviral Evaluation : In research focused on influenza A virus, the compound's ability to inhibit viral replication was assessed using plaque assays. The results indicated a dose-dependent reduction in viral titers, suggesting its potential as an antiviral therapeutic .
- Antimicrobial Testing : A comprehensive study investigated the antimicrobial efficacy of triazolopyrimidine compounds against Gram-positive and Gram-negative bacteria. The findings revealed that modifications to the nitrophenyl group significantly enhanced antibacterial activity .
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
- The nitro group in the target may require careful control of reaction conditions to avoid over-oxidation.
- Thermal Stability : Methoxy-rich analogs (e.g., 5j ) exhibit higher melting points (>300°C), whereas bromo/nitro derivatives (e.g., 5k ) show lower melting points, suggesting nitro groups reduce crystalline packing efficiency .
Physicochemical and Crystallographic Insights
- Crystal Packing : Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate () exhibits π-stacking interactions (centroid distance: 3.63 Å), which stabilize its solid-state structure . The target’s nitro group may disrupt such interactions, reducing crystallinity.
- Solubility : Methoxy and hydroxy substituents (e.g., 5l in ) improve aqueous solubility, whereas chloro/nitro groups likely enhance lipid solubility .
Biological Activity
The compound 2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, particularly in the context of anticancer properties and other therapeutic potentials.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H16ClN5O3
- Molecular Weight : 375.81 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2/cyclin A2. This inhibition disrupts cell cycle progression and promotes apoptosis in cancer cells .
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings from different studies:
The compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of approximately 19.4 μM, indicating its potential as a lead compound for further development in cancer therapy .
Inhibition of Other Targets
In addition to its anticancer properties, the compound has been investigated for its inhibitory effects on metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance. In one study, derivatives of similar triazole compounds showed moderate inhibitory activity against VIM-2 MBL at concentrations around 100 μM .
Study on Anticancer Activity
In a study focused on the synthesis and evaluation of triazolopyrimidine derivatives, the compound was tested against three cancer cell lines: MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The results indicated that derivatives with specific substituents exhibited enhanced cytotoxicity compared to others. The presence of larger and lipophilic functional groups positively influenced the anticancer activity .
In Silico Studies
In silico docking studies have been conducted to predict the binding affinity of this compound to various targets such as EGFR and PI3K. These studies suggest that modifications to the structure could enhance its activity against these targets, making it a candidate for further optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
